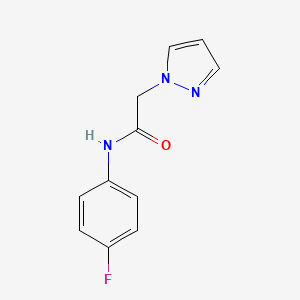![molecular formula C18H18N2O3 B7460329 Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)
Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate, also known as EPM, is a chemical compound that has gained attention for its potential therapeutic applications. EPM is a benzimidazole derivative that has been synthesized through a variety of methods. In
Mecanismo De Acción
The mechanism of action of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate is not fully understood. However, studies have suggested that Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death in cancer cells. Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has also been shown to disrupt the cell membrane of Candida albicans, leading to cell death.
Biochemical and Physiological Effects:
Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has been shown to have low toxicity in vitro and in vivo studies. In animal studies, Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has been shown to have no significant adverse effects on body weight, organ weight, or hematological parameters. Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has also been shown to have no significant effects on liver and kidney function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate is its low toxicity, which makes it a potential candidate for further preclinical studies. However, Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has limited solubility in water, which may limit its use in certain experiments. Additionally, Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Direcciones Futuras
For research on Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate include further preclinical studies to evaluate its potential as a therapeutic agent for cancer, fungal, and viral infections. Additionally, studies on the pharmacokinetics and pharmacodynamics of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate may provide valuable information for its potential use in humans. Further research on the mechanism of action of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate may also provide insights into its potential therapeutic applications.
Métodos De Síntesis
Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has been synthesized through a variety of methods, including the reaction of 2-aminobenzimidazole with 2-chloromethylphenyl ether, followed by esterification with ethyl chloroacetate. Another method involves the reaction of 2-aminobenzimidazole with 2-(chloromethyl)phenoxymethanol, followed by esterification with ethyl chloroacetate. Both methods have resulted in high yields of Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has been studied for its potential therapeutic applications, including its anticancer, antifungal, and antiviral properties. In vitro studies have shown that Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate has also been shown to have antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
Propiedades
IUPAC Name |
ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-22-18(21)12-20-16-11-7-6-10-15(16)19-17(20)13-23-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUDUQPMEZCPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)
![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)

![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)


